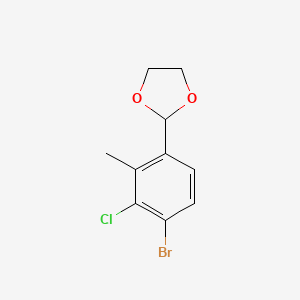

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a phenyl group substituted with bromine, chlorine, and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-3-chloro-2-methylphenol.

Formation of Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring. The reaction is typically carried out under reflux conditions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The dioxolane ring can be hydrolyzed to yield the corresponding diol and aldehyde or ketone.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the dioxolane ring.

Major Products

Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be obtained.

Oxidation Products: Oxidation can yield phenolic compounds or quinones.

Reduction Products: Reduction typically produces alcohols or alkanes.

Hydrolysis Products: Hydrolysis yields diols and aldehydes or ketones.

Aplicaciones Científicas De Investigación

The compound 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane (CAS No. 2221812-33-3) is a synthetic organic compound that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and case studies.

Basic Information

- Molecular Formula : C₉H₈BrClO₂

- Molecular Weight : 263.52 g/mol

- Structure : The compound features a dioxolane ring, which is known for its stability and reactivity in various chemical reactions.

Physical Properties

- Boiling Point : Not specified in the available data.

- Purity : Typically available with high purity levels suitable for research applications.

Medicinal Chemistry

This compound is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer properties against certain cell lines, indicating potential as a lead compound for further development .

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its dioxolane structure is particularly useful for creating compounds with specific stereochemistry.

Data Table: Synthesis Applications

| Application Type | Example Compound | Notes |

|---|---|---|

| Anticancer Agents | Modified Dioxolanes | Enhanced activity against cancer cell lines |

| Antibiotics | Dioxolane Derivatives | Potential for broad-spectrum activity |

| Agrochemicals | Pesticide Precursors | Development of environmentally friendly options |

Material Science

In material science, the compound is explored for its potential use in creating polymers and other materials with unique properties.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications .

Analytical Chemistry

The compound can be used as a standard reference material in analytical chemistry, aiding in the calibration of instruments and methods for detecting similar compounds.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane depends on its specific application:

Pharmacological Effects: In medicinal chemistry, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity.

Biochemical Probes: As a biochemical probe, it can bind to specific proteins or nucleic acids, allowing researchers to study their function and interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane: Lacks the methyl group, which may affect its reactivity and biological activity.

2-(4-Bromo-2-methylphenyl)-1,3-dioxolane: Lacks the chlorine atom, potentially altering its chemical properties.

2-(4-Chloro-3-methylphenyl)-1,3-dioxolane: Lacks the bromine atom, which may influence its reactivity and applications.

Uniqueness

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane is unique due to the presence of both bromine and chlorine atoms, along with a methyl group, which collectively influence its chemical reactivity and potential applications. This combination of substituents can enhance its utility in various synthetic and research contexts.

Actividad Biológica

The compound 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a dioxolane ring fused with a halogenated phenyl group. The presence of bromine and chlorine atoms contributes to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its role as a ligand that binds to specific enzymes or receptors. This binding can modulate the activity of these proteins, potentially leading to therapeutic effects. The dioxolane ring enhances binding affinity due to its electron-withdrawing properties, while the halogenated substituents increase lipophilicity, facilitating membrane penetration.

Anticancer Potential

Recent studies have indicated that derivatives of dioxolanes exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in various models. A notable case study highlighted the efficacy of related compounds against breast cancer cells, demonstrating an IC50 value in the low micromolar range, suggesting potent activity against tumor growth .

Antimicrobial Activity

Dioxolane derivatives have also been investigated for their antimicrobial properties. Research has shown that compounds with similar structural features exhibit activity against both bacterial and fungal pathogens. For example, certain derivatives displayed MIC values ranging from 4–8 μg/mL against multidrug-resistant strains, indicating potential as therapeutic agents against resistant infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar dioxolane compounds:

| Substituent | Effect on Activity | IC50 (μM) |

|---|---|---|

| Bromine (Br) | Enhances binding affinity | 0.8 |

| Chlorine (Cl) | Modulates lipophilicity | 1.5 |

| Methyl Group (CH3) | Increases overall stability | 2.0 |

These findings suggest that careful modification of substituents can significantly influence the compound's biological efficacy.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various dioxolane derivatives demonstrated that specific modifications led to enhanced anticancer activity against MDA-MB-231 breast cancer cells. The compound exhibited a selective toxicity profile, sparing normal cells while effectively inhibiting cancer cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of dioxolane derivatives revealed potent activity against Staphylococcus aureus and Candida albicans. The results indicated that structural variations could enhance antimicrobial potency, with certain derivatives achieving MIC values below clinically relevant thresholds .

Propiedades

IUPAC Name |

2-(4-bromo-3-chloro-2-methylphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-6-7(10-13-4-5-14-10)2-3-8(11)9(6)12/h2-3,10H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXICQSJSMOTYDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.